molecular formula C16H14N4 B254979 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile

2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile

Cat. No.: B254979
M. Wt: 262.31 g/mol
InChI Key: QWWAWOIIQUKEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile is a complex organic compound characterized by its unique structure, which includes two pyridine rings and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with pyridine-2-carbaldehyde, followed by the addition of malononitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: N-bromosuccinimide, halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for their potential biological activities and as models for metalloenzymes.

Medicine

In medicine, derivatives of this compound are being investigated for their potential pharmacological properties. These include anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can inhibit or activate enzymatic activities. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylpyridine: A simpler analog with similar structural features but lacking the propanedinitrile group.

    Pyridine-2-carbaldehyde: Another related compound used in the synthesis of 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile.

    Malononitrile: A key reagent in the synthesis of the target compound.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of two pyridine rings and a propanedinitrile group

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4-ylidene]propanedinitrile

InChI

InChI=1S/C16H14N4/c1-12-7-14(15(9-17)10-18)8-13(2)20(12)11-16-5-3-4-6-19-16/h3-8H,11H2,1-2H3

InChI Key

QWWAWOIIQUKEFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=N2)C

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=N2)C

Origin of Product

United States

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